![molecular formula C16H16ClNO2 B2733167 N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide CAS No. 694442-85-8](/img/structure/B2733167.png)
N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide
Overview
Description
Scientific Research Applications
Polymer Synthesis
Synthesis and Characterization of Novel Aromatic Polyimides : Research on the synthesis of new diamines, including those related structurally to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, led to the development of novel polyimides. These materials, synthesized through polymerization reactions, exhibit high solubility in organic solvents and stability across a broad temperature range, making them suitable for various industrial applications (Butt et al., 2005).
Drug Development and Medical Research
Antiulcer Activities of 2-(3,4-Dimethoxyphenyl)ethylamine Derivatives : A study on the synthesis and evaluation of acyl derivatives for antiulcer activities revealed that specific modifications can lead to compounds with significant potential in preventing gastric ulceration. This research indicates the importance of chemical modifications in developing new therapeutic agents (Hosokami et al., 1992).
Agrochemical Research
Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives : The creation of novel oxazoline derivatives, incorporating structural features similar to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, has led to compounds with excellent acaricidal and insecticidal activities. This research supports the development of new pesticides required in agriculture (Yu et al., 2015).
Environmental Science
Photocatalytic Degradation of Propyzamide : Studies on the degradation of propyzamide, a compound structurally related to N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide, highlight the use of photocatalysis in environmental remediation. The research demonstrates how TiO2 and adsorbent supports can enhance the mineralization rate of pollutants, suggesting a potential application in water treatment processes (Torimoto et al., 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-6-2-3-7-13(12)16(19)18-10-11-20-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVJVPAOPZBZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324610 | |
Record name | N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197142 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide | |
CAS RN |
694442-85-8 | |
Record name | N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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